N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(18-10-1-2-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGGITIXEZZUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent anticancer activity, suggesting that they may target cancer cells .
Mode of Action
It is known that the anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Similar compounds have been reported to exhibit significant α-glucosidase inhibition, anticancer, and antioxidant activities .
Pharmacokinetics
The drug-likeness of similar compounds was investigated by predicting its pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond
Cellular Effects
For instance, some compounds have exhibited potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines. The exact influence of this compound on cell function, signaling pathways, gene expression, and cellular metabolism needs further exploration.
Molecular Mechanism
1,2,3-triazoles are known to interact with various biomolecules through non-covalent interactions, which endow them with a broad spectrum of biological properties These interactions could potentially involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole-containing compounds, including derivatives similar to this compound. For instance, compounds with the 1,2,3-triazole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines.
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Many triazole derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. For example, one study indicated that a triazole derivative increased ROS levels leading to cytochrome c release and subsequent activation of caspases, promoting apoptotic cell death .
- Cell Cycle Arrest : Certain compounds have been reported to arrest the cell cycle at specific phases. For instance, a derivative was found to halt HT-29 cells in the G0/G1 phase, thereby inhibiting their proliferation and migration .
- Inhibition of Migration and Invasion : The ability to inhibit cancer cell migration is crucial for preventing metastasis. Studies have shown that triazole derivatives can significantly reduce the migration capacity of cancer cells .
Antimicrobial Activity
Beyond anticancer properties, some studies have also explored the antimicrobial activity of triazole compounds. For example, a related benzotriazole compound exhibited considerable activity against various human cancer cell lines and was identified as a potential histone deacetylase inhibitor .
Summary of Biological Activities
Study 1: Anticancer Efficacy
In a study evaluating a series of triazole-containing hybrids, it was found that one compound exhibited an IC50 value of 0.43 µM against HCT116 cells while sparing normal cells. This compound induced apoptosis and inhibited both proliferation and migration in vitro .
Study 2: Histone Deacetylase Inhibition
Another case study focused on a benzotriazole derivative that demonstrated significant antiproliferative activity with an IC50 range between 1.2-2.4 nM against various cancer cell lines. This compound was also identified as a histone deacetylase inhibitor with an IC50 value of 9.4 µM .
Research Findings
Research indicates that this compound and its analogs are promising candidates for further development in anticancer therapy due to their potent biological activities and favorable selectivity profiles.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Benzotriazole vs. Tetrazole/Triazole Cores : The target compound’s benzotriazole group offers greater aromatic stability compared to tetrazole-based herbicides (), which may degrade under UV exposure . However, tetrazoles exhibit stronger hydrogen-bonding acidity, enhancing herbicidal activity .
- Morpholine vs. Pyrrolidine Moieties : Compound 27 () incorporates a hexahydropyrrolo-pyrrole group, which may improve blood-brain barrier penetration for CNS targets, whereas the morpholine in the target compound likely enhances aqueous solubility .
- Synthetic Routes : The target compound’s synthesis likely involves amide coupling, contrasting with the Cu(I)-catalyzed "click" chemistry used for peptidotriazoles () . Compound 27 employs Boc deprotection and HCl salt formation, yielding an 87% isolated product .
Physicochemical and Spectral Comparisons
Table 2: Physicochemical Data for Analogues
Analysis:
- The target compound’s molecular weight (~356.4 g/mol) is higher than Compound 27 (256.5 g/mol), reflecting the pyrimidine-morpholine substituent’s bulk.
- Compound 27’s ¹H NMR signals at δ 9.68 ppm (broad singlet) and 7.95 ppm (doublet) confirm the benzotriazole and pyrrolidine protons, respectively . Similar shifts are expected for the target compound’s benzotriazole moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
